Methyl 4-methoxypyridine-2-carboxylate
Overview
Description
Methyl 4-methoxypyridine-2-carboxylate is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is a derivative of pyridine with a methoxy group at the fourth position and a carboxylate ester at the second position. This structure suggests that it may have interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system has been reported . This method could potentially be adapted for the synthesis of methyl 4-methoxypyridine-2-carboxylate by modifying the starting materials and reaction conditions. Additionally, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a compound with a methoxy group at the fourth position, has been achieved through a multi-step process involving condensation, phosphoryl chloride reaction, and selective hydrogenolysis . These methods highlight the versatility of synthetic approaches for methoxy-substituted pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often confirmed using various analytical techniques. For example, the structure of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies . Similarly, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, providing insights into the arrangement of methoxy-substituted compounds . These studies suggest that detailed molecular structure analysis of methyl 4-methoxypyridine-2-carboxylate would likely involve similar techniques to ascertain its precise configuration.
Chemical Reactions Analysis
The reactivity of methoxy-substituted pyridine derivatives can be influenced by the presence of the methoxy group. For instance, the photo-methoxylation of methyl 2-pyridinecarboxylate is accelerated by 4-substituted pyridines, indicating that the position of the methoxy group can affect the rate of certain chemical reactions . Moreover, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation and bromination, demonstrating the chemical transformations that such compounds can undergo . These reactions provide a basis for understanding the types of chemical processes that methyl 4-methoxypyridine-2-carboxylate might participate in.
Physical and Chemical Properties Analysis
Scientific Research Applications
Catalysis and Synthesis
Methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides. This process, utilizing a FeCl2/Et3N binary catalytic system, highlights the application of methyl 4-methoxypyridine-2-carboxylate in complex organic syntheses (Galenko et al., 2015).
NMR Analysis and Structural Verification
The compound played a crucial role in the NMR analysis and structural verification of hydroxytrichloropicolinic acids. This involved understanding the structures of complex chlorinated compounds and the use of chlorine-isotope effects in 13C NMR spectroscopy (Irvine et al., 2008).
Chemical Reactions and Rearrangements
Methyl 4-methoxypyridine-2-carboxylate is used in the study of chemical reactions like ring expansions and rearrangements. For instance, the preparation and rearrangement of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated complex reaction pathways leading to various derivatives (Bullock et al., 1972).
Drug Synthesis
The compound is integral in synthesizing various pharmacologically relevant compounds. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of a potent dopamine and serotonin receptor antagonist, involved the use of methyl 2-methoxypyridine-2-carboxylate (Hirokawa et al., 2000).
Photoluminescence and Antiproliferative Activity
Studies on ZnCl2 complexes with substituted-phenyl-2,2′:6′,2′′-terpyridine, including p-methoxy derivatives, exhibited photoluminescent properties and potent antiproliferative activity against various carcinoma cell lines. This research suggests its potential in developing new cancer therapeutics (Li et al., 2019).
Safety And Hazards
Future Directions
While specific future directions for Methyl 4-methoxypyridine-2-carboxylate are not mentioned in the literature, pyridine derivatives are of significant interest in various fields, including medicinal chemistry, materials science, and coordination chemistry . Therefore, it’s reasonable to expect ongoing research into the synthesis, properties, and applications of such compounds.
properties
IUPAC Name |
methyl 4-methoxypyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-6-3-4-9-7(5-6)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDKENGKKYVJLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364008 | |
Record name | Methyl 4-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxypyridine-2-carboxylate | |
CAS RN |
29681-43-4 | |
Record name | 2-Pyridinecarboxylic acid, 4-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29681-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Methoxypyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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